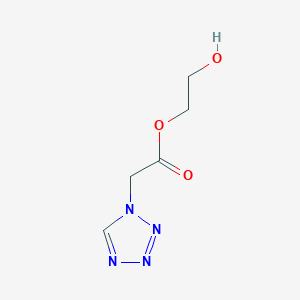
3-(Aminomethyl)-2-bromobenzonitrilehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-2-bromobenzonitrilehydrochloride is a chemical compound that belongs to the class of aromatic nitriles It is characterized by the presence of an aminomethyl group attached to a brominated benzene ring, with a nitrile group and hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-bromobenzonitrilehydrochloride typically involves a multi-step process. One common method starts with the bromination of 2-methylbenzonitrile to form 2-bromo-3-methylbenzonitrile. This intermediate is then subjected to a formylation reaction to introduce the aminomethyl group, resulting in 3-(Aminomethyl)-2-bromobenzonitrile. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-bromobenzonitrilehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The aminomethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 3-(Aminomethyl)-2-substituted benzonitriles.
Reduction: Formation of 3-(Aminomethyl)-2-bromoaniline.
Oxidation: Formation of 3-(Formylmethyl)-2-bromobenzonitrile.
Scientific Research Applications
3-(Aminomethyl)-2-bromobenzonitrilehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-2-bromobenzonitrilehydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aminomethyl group can interact with various biological molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)benzonitrile: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-3-methylbenzonitrile: Lacks the aminomethyl group, limiting its use in certain synthetic applications.
3-(Aminomethyl)-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
3-(Aminomethyl)-2-bromobenzonitrilehydrochloride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the aminomethyl and bromine groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C8H8BrClN2 |
|---|---|
Molecular Weight |
247.52 g/mol |
IUPAC Name |
3-(aminomethyl)-2-bromobenzonitrile;hydrochloride |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-8-6(4-10)2-1-3-7(8)5-11;/h1-3H,4,10H2;1H |
InChI Key |
YATXDQJOKZWLJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)Br)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Aminobicyclo[4.1.0]heptane-7-carboxylicacidhydrochloride](/img/structure/B13555728.png)





![8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13555754.png)




